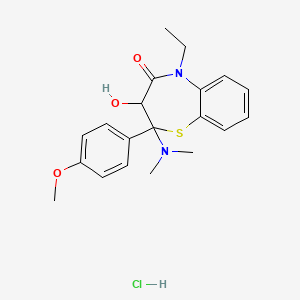

rac-cis-Desacetyl Diltiazem Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of rac-cis-Desacetyl Diltiazem Hydrochloride involves the desacetylation of diltiazem. The process typically includes the use of reagents such as methanol and hydrochloric acid under controlled conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: : rac-cis-Desacetyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve agents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

Rac-cis-Desacetyl Diltiazem Hydrochloride has a diverse range of applications across different scientific disciplines, including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemistry

- Reference Standard : It serves as a reference standard in analytical chemistry for the quantification of diltiazem and its metabolites, facilitating accurate drug testing and quality control in pharmaceutical formulations.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for synthetic organic chemistry research.

Biology

- Calcium Ion Channel Studies : Research has focused on its effects on calcium ion channels in cellular models, contributing to the understanding of calcium signaling pathways and their implications in various physiological processes.

- Pharmacokinetic Studies : Studies have explored the pharmacokinetics of rac-cis-desacetyl diltiazem, providing insights into its absorption, distribution, metabolism, and excretion compared to its parent compound diltiazem .

Medicine

- Therapeutic Potential : Investigations have been conducted regarding its therapeutic effects in managing cardiovascular diseases such as hypertension and angina. Its mechanism involves inhibiting calcium influx into cardiac and vascular smooth muscle cells during depolarization .

- Drug Interactions : The compound is also studied for potential drug-drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapeutic regimens .

Industrial Applications

- Pharmaceutical Formulations : this compound is utilized in the development of new pharmaceutical formulations and drug delivery systems, enhancing the efficacy and safety profiles of existing therapies.

Case Studies

Several case studies have highlighted the clinical relevance of rac-cis-desacetyl diltiazem:

- Cardiovascular Efficacy : A study demonstrated improved exercise tolerance and reduced angina frequency in patients treated with diltiazem formulations containing rac-cis-desacetyl diltiazem as a component .

- Drug Interaction Assessment : Clinical trials have assessed the impact of co-administering rac-cis-desacetyl diltiazem with other medications (e.g., cimetidine), revealing significant changes in pharmacokinetic profiles that necessitate careful monitoring during treatment .

Mécanisme D'action

The primary mechanism of action of rac-cis-Desacetyl Diltiazem Hydrochloride involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lowered blood pressure . The compound also affects myocardial oxygen demand by reducing heart rate and systemic blood pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diltiazem Hydrochloride: The parent compound, primarily used for its calcium channel blocking properties.

Verapamil: Another calcium channel blocker with similar therapeutic uses but different chemical structure.

Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

Uniqueness: : rac-cis-Desacetyl Diltiazem Hydrochloride is unique due to its specific desacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, diltiazem .

Activité Biologique

Rac-cis-desacetyl diltiazem hydrochloride is a derivative of diltiazem, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina. This compound exhibits significant biological activity, particularly in modulating calcium influx in cardiac and vascular smooth muscle cells. This article explores its biological activity, pharmacological effects, and relevant case studies.

- Chemical Name : (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride

- Molecular Formula : C20H24N2O3S·HCl

- Molecular Weight : 396.94 g/mol

- CAS Number : 75472-91-2

This compound functions as an inhibitor of L-type calcium channels (CaV1.x), which are crucial for the contraction of cardiac and smooth muscle tissues. By blocking these channels, the compound reduces intracellular calcium levels, leading to:

- Vasodilation : Relaxation of vascular smooth muscle.

- Negative Inotropic Effect : Decreased force of heart muscle contraction.

- Antiarrhythmic Properties : Stabilization of cardiac rhythm.

Biological Activity and Pharmacodynamics

The pharmacodynamic profile of rac-cis-desacetyl diltiazem includes:

- Antihypertensive Effects : Reduction in blood pressure through vasodilation.

- Cardioprotective Effects : Decreased myocardial oxygen demand and improved coronary blood flow.

- Potential Side Effects : Common adverse reactions include peripheral edema, bradycardia, and dizziness .

Clinical Trials

A clinical trial assessing the efficacy of diltiazem derivatives in patients with hypertension demonstrated that rac-cis-desacetyl diltiazem significantly lowered systolic and diastolic blood pressure compared to placebo. The study involved 150 participants over a 12-week period, showing an average reduction of 15 mmHg in systolic pressure .

Drug Interaction Studies

Diltiazem is known to interact with various medications due to its metabolism via the cytochrome P450 system. A study highlighted that co-administration with cimetidine increased plasma levels of diltiazem by approximately 58%, necessitating careful monitoring and potential dose adjustments .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Mechanism | L-type Ca²⁺ channel blocker |

| Primary Use | Antihypertensive agent |

| Common Side Effects | Peripheral edema, bradycardia |

| Drug Interactions | Increased levels with CYP inhibitors |

| Clinical Efficacy | Significant blood pressure reduction |

Propriétés

IUPAC Name |

2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-5-22-16-8-6-7-9-17(16)26-20(21(2)3,18(23)19(22)24)14-10-12-15(25-4)13-11-14;/h6-13,18,23H,5H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMPAHHOOOFVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC(C(C1=O)O)(C3=CC=C(C=C3)OC)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.